An In-depth Technical Guide to the Synthesis of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one
An In-depth Technical Guide to the Synthesis of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one
This document provides a comprehensive technical overview of the synthetic pathways leading to 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one. The pyrrolo[2,1-f][1][2][3]triazine core is a privileged heterocyclic scaffold, integral to numerous therapeutic agents, including kinase inhibitors for cancer therapy and antiviral drugs.[1][3] The title compound, 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one, serves as a crucial building block in the development of these next-generation pharmaceuticals, particularly in the synthesis of potent and selective kinase inhibitors.[4][5] This guide is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and detailing robust, validated protocols.
Strategic Overview of Synthetic Approaches
The synthesis of the pyrrolo[2,1-f][1][2][3]triazinone scaffold has evolved from classical methods requiring harsh conditions to more elegant and efficient strategies. For the specific synthesis of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one, two primary, modern, and highly effective strategies have emerged as superior: the regioselective intramolecular cyclization of a bis-acylated aminopyrrole and the nucleophile-induced rearrangement of a pyrrolo[1,2-d][1][3][6]oxadiazine intermediate.[2][7] Both pathways offer significant advantages over older methods that often required high temperatures and extended reaction times, providing milder conditions and improved yields.[2][7]
A third, more classical approach involves the direct cyclization of an N-aminated pyrrole derivative. While foundational, this route can present challenges in controlling regioselectivity and may require more forceful conditions. This guide will focus on the two more contemporary and practical methodologies that ensure high fidelity and efficiency.
Caption: High-level overview of primary synthetic routes.
Pathway I: Regioselective Intramolecular Cyclization
This pathway is distinguished by its efficiency and exceptionally mild reaction conditions. The core principle involves the construction of a 1,2-biscarbamoyl-substituted 1H-pyrrole, which is pre-organized for a highly regioselective ring closure to furnish the desired triazinone.
Mechanistic Rationale and Causality
The success of this strategy hinges on the precise formation of the key 1-amino-1H-pyrrole-2-carboxamide intermediate. The critical N-N bond, a prerequisite for the triazine ring, is installed via electrophilic amination of the pyrrole nitrogen.[1] Subsequent acylation of the newly introduced amino group sets the stage for the final cyclization.
The choice of the cyclizing agent is paramount for ensuring regioselectivity. The use of triphenylphosphine in combination with a halogen source (e.g., bromine) generates a phosphonium intermediate that facilitates the intramolecular nucleophilic attack of the secondary amide nitrogen onto the primary amide carbonyl, leading exclusively to the desired 6-membered triazinone ring. This method's ability to proceed rapidly at 0°C represents a significant process advantage, minimizing side product formation and degradation of sensitive intermediates.[2]
Experimental Protocol: Synthesis via Intramolecular Cyclization
The following protocol is a representative, multi-step procedure adapted from established methodologies.[6]
Step 1: Synthesis of 3-Methyl-1H-pyrrole-2-carboxamide
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To a solution of 3-methyl-1H-pyrrole-2-carboxylic acid in dichloromethane (DCM), add oxalyl chloride (1.2 eq.) and a catalytic amount of dimethylformamide (DMF) at 0°C.
-
Stir the mixture for 2 hours at room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting acid chloride in DCM and add it dropwise to a cooled (0°C) solution of aqueous ammonia (2.0 eq.).
-
Stir for 1 hour, extract the product with ethyl acetate, dry over sodium sulfate, and concentrate to yield the carboxamide.
Step 2: N-Amination of 3-Methyl-1H-pyrrole-2-carboxamide
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Suspend the pyrrole-2-carboxamide in a mixture of methyl tert-butyl ether (MTBE) and water.
-
Add ammonium chloride (NH₄Cl, 3.0 eq.), sodium hydroxide (NaOH, 3.0 eq.), and a phase-transfer catalyst such as Aliquat 336.
-
Cool the mixture to 0°C and add a solution of sodium hypochlorite (NaClO, 1.5 eq.) dropwise.
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Stir vigorously for 4-6 hours at room temperature.
-
Separate the organic layer, wash with brine, dry, and concentrate to afford 1-amino-3-methyl-1H-pyrrole-2-carboxamide.
Step 3: Acylation of the 1-Amino Group
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Dissolve the 1-aminopyrrole from the previous step in DCM.
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Add triethylamine (1.5 eq.) and cool to 0°C.
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Add acetyl chloride (1.1 eq.) dropwise and allow the reaction to warm to room temperature.
-
Stir for 3 hours, then quench with water.
-
Extract with DCM, dry the organic layer, and purify by column chromatography to obtain the 1-acetylamino-3-methyl-1H-pyrrole-2-carboxamide intermediate.
Step 4: Intramolecular Cyclization
-
Dissolve the bis-acylated intermediate in anhydrous DCM and cool to 0°C.
-
Add triethylamine (2.0 eq.) followed by triphenylphosphine (PPh₃, 1.2 eq.).
-
Add a solution of bromine (Br₂, 1.1 eq.) in DCM dropwise over 10 minutes. The reaction is typically complete within 5-15 minutes.[2]
-
Quench the reaction with aqueous sodium thiosulfate.
-
Extract the product with DCM, dry over sodium sulfate, concentrate, and purify by flash chromatography to yield 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one .
Pathway II: Rearrangement of Pyrrolo[1,2-d][1][3][6]oxadiazines
This alternative, elegant pathway involves the initial formation of a five-membered pyrrolooxadiazine ring, which then undergoes a nucleophile-induced rearrangement to the thermodynamically more stable six-membered triazinone. This approach is also praised for its practicality and mild conditions.[2][6][7]
Mechanistic Rationale and Causality
The key to this pathway is the controlled formation of the pyrrolooxadiazine intermediate. This is typically achieved by cyclizing a precursor bearing an N-amino-pyrrole and an adjacent acyl group derived from an amino acid. The subsequent rearrangement is the critical step. It is initiated by a nucleophile (e.g., a hydroxide or alkoxide ion) which attacks the carbonyl carbon of the oxadiazine ring. This leads to ring-opening, followed by a rapid intramolecular re-cyclization via attack of the pyrrole nitrogen onto the newly formed ester or acid, ultimately yielding the six-membered pyrrolotriazinone. The choice of counter-ion (e.g., Li⁺, Na⁺) for the nucleophile can influence the efficiency of the rearrangement.[2]
Caption: Conceptual workflow for the rearrangement pathway.
Experimental Protocol: Synthesis via Rearrangement
This protocol outlines the key steps for synthesizing the target molecule through the pyrrolooxadiazine intermediate.
Steps 1 & 2: Synthesis and N-Amination of 3-Methyl-1H-pyrrole-2-carboxamide
-
Follow the same procedures as described in Steps 1 and 2 of Pathway I.
Step 3: Coupling with a Protected Amino Acid
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Dissolve 1-amino-3-methyl-1H-pyrrole-2-carboxamide in DMF.
-
Add N-Boc-glycine (1.1 eq.), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 eq.), and hydroxybenzotriazole (HOBt, 1.2 eq.).
-
Stir the mixture at room temperature for 12-18 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry and concentrate to yield the coupled product.
Step 4: Formation of the Pyrrolooxadiazine Intermediate
-
Dissolve the product from Step 3 in DCM.
-
Add triphenylphosphine (1.5 eq.) and hexachloroethane (1.5 eq.).
-
Add triethylamine (3.0 eq.) dropwise at 0°C.
-
Stir for 2 hours at room temperature.
-
Wash the reaction mixture with water, dry the organic phase, and purify by chromatography to isolate the pyrrolo[1,2-d][1][3][6]oxadiazine.
Step 5: Nucleophile-Induced Rearrangement
-
Dissolve the pyrrolooxadiazine in a suitable solvent such as tetrahydrofuran (THF).
-
Add an aqueous solution of a nucleophilic base, such as lithium hydroxide (LiOH, 1.5 eq.).
-
Stir at room temperature for 1-3 hours until TLC analysis indicates complete conversion.
-
Neutralize the mixture with dilute HCl and extract with ethyl acetate.
-
Dry, concentrate, and purify the crude product by column chromatography or recrystallization to obtain 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one .
Comparative Analysis of Synthetic Pathways
The choice of synthetic route depends on factors such as starting material availability, scalability, and desired purity profile. The modern methods detailed here offer clear advantages over historical precedents.
| Feature | Pathway I: Intramolecular Cyclization | Pathway II: Rearrangement |
| Key Step | PPh₃/Br₂ mediated ring closure | Nucleophile-induced rearrangement |
| Reaction Conditions | Very mild (0°C), rapid (5-15 min)[2] | Mild (Room Temp), moderate time (1-3 h) |
| Intermediates | 1,2-biscarbamoyl-substituted pyrrole | Pyrrolo[1,2-d][1][3][6]oxadiazine |
| Process Control | Highly regioselective; sensitive to stoichiometry | Requires isolation of oxadiazine intermediate |
| Advantages | Exceptional speed, high efficiency, minimal side products | Robust, utilizes common reagents, good yields |
| Considerations | Requires careful handling of bromine | May involve an additional step for intermediate formation |
Conclusion
The synthesis of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one is most effectively achieved through modern, high-fidelity pathways such as regioselective intramolecular cyclization or the rearrangement of a pyrrolooxadiazine intermediate. These methods provide significant improvements in terms of reaction conditions, efficiency, and scalability compared to older synthetic strategies.[2][7] By understanding the mechanistic principles behind these routes, researchers and process chemists can confidently and reliably produce this valuable intermediate, accelerating the discovery and development of novel therapeutics targeting a range of diseases.
References
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Mishra, R. K., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]
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Park, S. J., et al. (2016). (PDF) Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][6]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. ResearchGate. Available at: [Link]
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Park, S. J., et al. (2016). Rearrangement of pyrrolo[1,2-d][1][3][6]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. National Institutes of Health (NIH). Available at: [Link]
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Bhide, R. S., et al. (2006). Discovery and preclinical studies of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5- methylpyrrolo[2,1-f][1][2][3]triazin-6-yloxy)propan- 2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor. Journal of Medicinal Chemistry, 49(7), 2143-6. Available at: [Link]
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